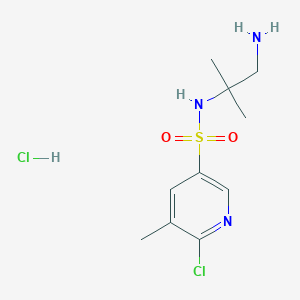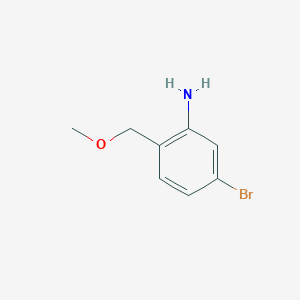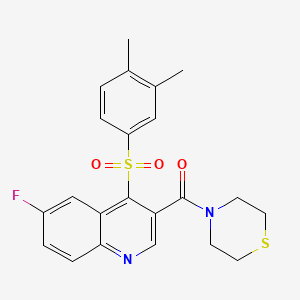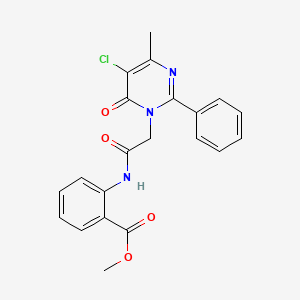
N-(1-Amino-2-methylpropan-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-Amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1311315-72-6 . It has a molecular weight of 202.7 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H14N2O2S.ClH/c1-5(2,4-6)7-10(3,8)9;/h7H,4,6H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Sulfonamides, including compounds structurally related to the specified chemical, are subject to extensive research for their synthesis and chemical properties. For example, the synthesis of heterocyclic sulfonamides through one-pot reactions showcases the compound's role in developing novel chemical entities with potential therapeutic applications (Rozentsveig et al., 2013). Such research underlines the importance of sulfonamides in chemical synthesis, providing a basis for the development of new drugs and materials.
Metal Complexation and Catalysis
Sulfonamide derivatives have been explored for their ability to complex with metals, demonstrating significant implications in catalysis and material science. The study on the complexation of tosylated aminopyridine with nickel (II) and iron (II) ions illustrates the potential of sulfonamide compounds in enhancing biological and catalytic activities (Orie et al., 2021). This area of research is vital for understanding how sulfonamides can be utilized in developing new catalysts and functional materials.
Biological Applications and Drug Development
Sulfonamides play a crucial role in drug development, particularly as antibacterial agents and in designing drugs targeting various biological pathways. Research into the generation of broad specificity antibodies for sulfonamide antibiotics and the development of an enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples highlights the utility of sulfonamides in creating sensitive diagnostic tools and therapeutic agents (Adrián et al., 2009). Such studies underscore the potential of sulfonamides in addressing healthcare challenges, including antibiotic resistance and disease diagnosis.
Environmental and Material Science
Sulfonamides are also significant in environmental science and material engineering, where their chemical properties can be harnessed for pollution control, corrosion inhibition, and the development of functional materials. The investigation into corrosion inhibition by sulfonamide compounds for mild steel in acidic medium presents an example of how these compounds can be applied in industrial settings to prevent material degradation (Sappani & Karthikeyan, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2S.ClH/c1-7-4-8(5-13-9(7)11)17(15,16)14-10(2,3)6-12;/h4-5,14H,6,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRMESQVTPIJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC(C)(C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Amino-2-methylpropan-2-YL)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2834544.png)
![2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2834548.png)






![3-{[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}oxolan-2-one](/img/structure/B2834557.png)
![N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2834559.png)
![3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile](/img/structure/B2834560.png)


